molecular formula C19H32N2O3S B11178073 N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}-2-methylbutanamide

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}-2-methylbutanamide

Cat. No.: B11178073
M. Wt: 368.5 g/mol
InChI Key: UREKUNZVTDSAQU-UHFFFAOYSA-N
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Description

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}-2-methylbutanamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}-2-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-aminobenzenesulfonamide with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The butanamide moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}-2-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and reactivities, making it a valuable tool in various research applications.

Properties

Molecular Formula

C19H32N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[4-[bis(2-methylpropyl)sulfamoyl]phenyl]-2-methylbutanamide

InChI

InChI=1S/C19H32N2O3S/c1-7-16(6)19(22)20-17-8-10-18(11-9-17)25(23,24)21(12-14(2)3)13-15(4)5/h8-11,14-16H,7,12-13H2,1-6H3,(H,20,22)

InChI Key

UREKUNZVTDSAQU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

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